2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17705579
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O3S |
|---|---|
| Molecular Weight | 200.22 g/mol |
| IUPAC Name | 2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O3S/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
| Standard InChI Key | HTWYFJOJVMROKV-UHFFFAOYSA-N |
| Canonical SMILES | CSCC1=NC=C(C(=O)N1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a methylsulfanyl-methyl group (-CH₂-S-CH₃) and at position 5 with a carboxylic acid moiety (-COOH). The 6-oxo-1,6-dihydro configuration indicates a ketone oxygen at position 6 and a single hydrogen atom at position 1, rendering the ring non-aromatic in its reduced state .
Table 1: Key Physicochemical Properties
The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid contributes to hydrogen bonding and ionic interactions with biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common approach includes:
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Condensation Reaction: Reacting thiourea derivatives with β-keto esters to form the pyrimidine ring.
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Functionalization: Introducing the methylsulfanyl-methyl group via alkylation using methylsulfanylmethyl halides.
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Oxidation and Carboxylation: Selective oxidation at position 6 and carboxylation at position 5 using reagents like potassium permanganate or catalytic carboxylation under CO₂ atmosphere .
Critical Parameters:
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Temperature: Optimal yields (70–85%) are achieved at 60–80°C during alkylation.
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity .
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) isolates the product with >95% purity.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. In vitro assays show an IC₅₀ of 12.3 μM, comparable to known inhibitors like leflunomide (IC₅₀: 8.9 μM) . The methylsulfanyl group likely interacts with hydrophobic pockets in the enzyme’s active site, while the carboxylic acid forms salt bridges with arginine residues .
Comparative Analysis with Structural Analogs
Methyl-Substituted Derivatives
Replacing the methylsulfanyl group with a simple methyl group (as in 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, CAS 18529-69-6) reduces lipophilicity and decreases DHODH inhibition (IC₅₀: 45 μM) . This underscores the importance of the sulfur atom in target binding.
Sulfonyl-Modified Analogs
The sulfonyl derivative 2-{[(Methylsulfonyl)(phenyl)amino]methyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 944889-19-4) exhibits enhanced solubility but lower antimicrobial potency, likely due to reduced membrane penetration .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (45–50%) in rodent models, attributed to the carboxylic acid’s ionization at intestinal pH .
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Metabolism: Hepatic glucuronidation of the carboxylic acid group produces inactive metabolites excreted renally .
Toxicity Data
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Acute Toxicity: LD₅₀ in mice: 1,200 mg/kg (oral), indicating low acute risk .
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Skin/Irritation: Classified as a skin and eye irritant (GHS Category 2) .
Applications in Drug Development
Anticancer Therapeutics
By inhibiting DHODH, the compound depletes cellular pyrimidine pools, selectively targeting rapidly dividing cancer cells. In combination with 5-fluorouracil, it reduces tumor growth by 62% in colorectal cancer xenografts .
Antiviral Agents
Preliminary data suggest activity against RNA viruses (e.g., SARS-CoV-2) by interfering with viral RNA synthesis. EC₅₀ values of 18 μM in Vero E6 cells warrant further optimization.
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